molecular formula C53H104N16O18S B12423152 Colistin A (sulfate hydrate)

Colistin A (sulfate hydrate)

Cat. No.: B12423152
M. Wt: 1285.6 g/mol
InChI Key: DFOHCLVICBFOCE-ZAPMSIRRSA-N
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Description

Colistin A (sulfate hydrate) is a major component of the polymyxin antibiotic Colistin. It is used to combat infections caused by problematic gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

Colistin A (sulfate hydrate) is synthesized through a series of peptide bond formations. The synthesis involves the coupling of various amino acids, including diaminobutyric acid, threonine, leucine, and others, to form a cyclic decapeptide structure . The reaction conditions typically involve the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate peptide bond formation.

Industrial Production Methods

Industrial production of Colistin A (sulfate hydrate) involves fermentation processes using specific strains of Bacillus polymyxa. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Colistin A (sulfate hydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of Colistin A (sulfate hydrate) .

Scientific Research Applications

Colistin A (sulfate hydrate) has a wide range of scientific research applications:

Mechanism of Action

Colistin A (sulfate hydrate) exerts its effects by interacting with the bacterial cytoplasmic membrane. It is a surface-active agent that penetrates and disrupts the bacterial cell membrane, changing its permeability. This effect is bactericidal, leading to the leakage of cell contents and ultimately the death of the bacterial cell . The molecular targets include the lipopolysaccharides in the outer membrane of gram-negative bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Colistin A (sulfate hydrate) is unique due to its specific cyclic decapeptide structure and its ability to combat multidrug-resistant gram-negative bacteria. Its use as a last-line treatment highlights its importance in the medical field .

Properties

Molecular Formula

C53H104N16O18S

Molecular Weight

1285.6 g/mol

IUPAC Name

(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid;hydrate

InChI

InChI=1S/C53H100N16O13.H2O4S.H2O/c1-9-30(6)12-10-11-13-41(72)60-33(14-20-54)48(77)69-43(32(8)71)53(82)65-36(17-23-57)45(74)64-38-19-25-59-52(81)42(31(7)70)68-49(78)37(18-24-58)62-44(73)34(15-21-55)63-50(79)39(26-28(2)3)67-51(80)40(27-29(4)5)66-46(75)35(16-22-56)61-47(38)76;1-5(2,3)4;/h28-40,42-43,70-71H,9-27,54-58H2,1-8H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,75)(H,67,80)(H,68,78)(H,69,77);(H2,1,2,3,4);1H2/t30-,31+,32+,33-,34-,35-,36-,37-,38-,39-,40+,42-,43-;;/m0../s1

InChI Key

DFOHCLVICBFOCE-ZAPMSIRRSA-N

Isomeric SMILES

CC[C@H](C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O.O.OS(=O)(=O)O

Canonical SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.O.OS(=O)(=O)O

Origin of Product

United States

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